

Inavolisib overall survival data HR+ HER2- breast cancer

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Compound Focus: Inavolisib

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Key Efficacy Data from INAVO120 Trial

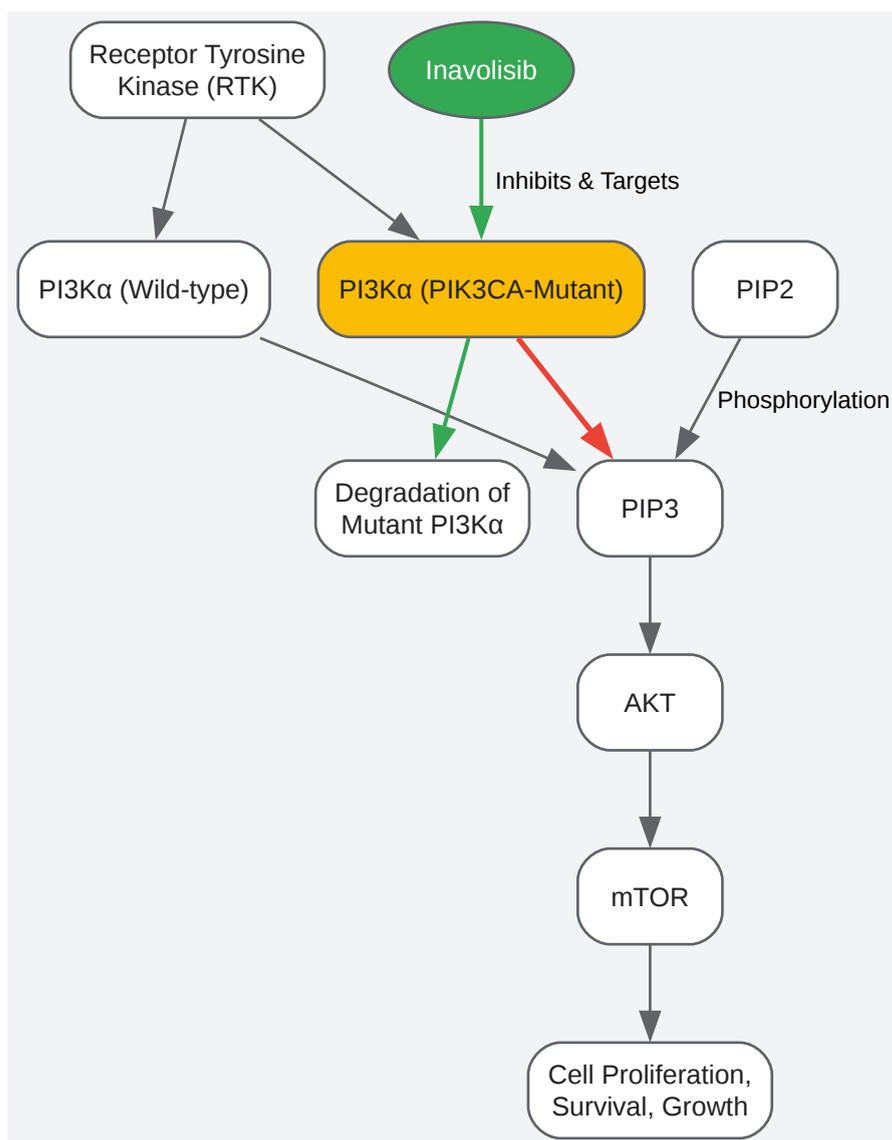
Efficacy Measure	Inavolisib + Palbociclib + Fulvestrant	Placebo + Palbociclib + Fulvestrant	Hazard Ratio (HR) / p-value
Median Overall Survival (OS)	34.0 months [1] [2]	27.0 months [1] [2]	HR=0.67 (95% CI: 0.48-0.94); p=0.0190 [1]
Median Progression-Free Survival (PFS)	17.2 months [3] [4]	7.3 months [3] [4]	HR=0.42 (95% CI: 0.32-0.55) [2]
Objective Response Rate (ORR)	62.7% [2] [4]	28.0% [2] [4]	p<0.001 [2]
Median Time to Chemotherapy	35.6 months [3] [4]	12.6 months [3] [4]	HR=0.43 (95% CI: 0.30-0.60) [1]

Mechanism of Action & Rationale for Combination

Inavolisib is an oral, highly selective PI3K α inhibitor with a unique dual mechanism of action [5]. It not only inhibits the enzymatic activity of the mutant PI3K α protein but also induces its degradation, leading to more durable suppression of the oncogenic PI3K/AKT/mTOR signaling pathway [6] [5]. This pathway is a key driver of tumorigenesis and resistance to endocrine therapy in HR-positive breast cancer.

The combination with a CDK4/6 inhibitor (palbociclib) and endocrine therapy (fulvestrant) provides a synergistic anti-tumor effect by simultaneously targeting the cell cycle and a critical resistance pathway.

The diagram below illustrates this signaling pathway and the mechanism of **inavolisib**.



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Detailed Experimental Protocol of INAVO120

For researchers, the key design elements of the pivotal INAVO120 trial (NCT04191499) are as follows [7] [2]:

- **Study Design:** Phase III, randomized, double-blind, placebo-controlled trial.
- **Patient Population:** 325 adults with **PIK3CA-mutated, HR-positive, HER2-negative**, locally advanced or metastatic breast cancer. Patients must have had disease progression **during or within 12 months of completing adjuvant endocrine therapy** and have received **no prior systemic therapy for metastatic disease** [7] [2].
- **Intervention:** Patients were randomized 1:1 to receive:
 - **Investigational Arm: Inavolisib** (9 mg orally, once daily) + Palbociclib + Fulvestrant.
 - **Control Arm:** Placebo + Palbociclib + Fulvestrant.
- **Endpoints:**
 - **Primary:** Investigator-assessed Progression-Free Survival (PFS) per RECIST v1.1.
 - **Key Secondary:** Overall Survival (OS), Objective Response Rate (ORR), Clinical Benefit Rate (CBR).
- **Statistical Analysis:** The final OS analysis was preplanned to occur after approximately 153 events. Statistical significance for OS was defined as crossing the prespecified boundary of $p < 0.0469$ [2] [8].

Comparative Analysis with Alpelisib

Alpelisib, another PI3K α inhibitor, is an approved treatment for the same patient population but in a later-line setting (post-CDK4/6 inhibitor) and in combination with fulvestrant alone [9]. The following table compares the two agents based on the INAVO120 data and alpelisib's known profile.

Feature	Inavolisib (in INAVO120 regimen)	Alpelisib (based on SOLAR-1 trial)
Approved Setting	First-line (with CDK4/6i) [9]	Post-CDK4/6i [9]
Combination Regimen	Palbociclib + Fulvestrant [7]	Fulvestrant only
Key Efficacy	Improved OS & PFS in 1L [1] [2]	Improved PFS in later-line

Feature	Inavolisib (in INAVO120 regimen)	Alpelisib (based on SOLAR-1 trial)
Common AEs (Grade 3+)	Hyperglycemia, Stomatitis, Diarrhea [8]	Hyperglycemia, Rash, Diarrhea
Hyperglycemia (Any Grade)	63.4% [4]	~65% (as per prescribing information)
Discontinuation due to AEs	6.8% (Inavolisib only) [2]	~25% (as per prescribing information)

Interpretation for Research & Development

The positive overall survival results from INAVO120 are significant as they represent the first time a PI3K pathway-targeted therapy has shown a survival benefit in this population, establishing a new benchmark for first-line treatment [1]. The regimen's ability to substantially delay the time to chemotherapy by nearly two years is another notable clinical achievement [3].

The manageable safety profile and low discontinuation rate (6.8% for **inavolisib**) suggest that the unique mechanism of **inavolisib** may offer a wider therapeutic window compared to earlier, less selective PI3K inhibitors [2]. This highlights the clinical value of developing highly selective agents to minimize off-target toxicity.

Ongoing phase III trials (INAVO121, INAVO122, INAVO123) are exploring **inavolisib** in other combinations and settings, including after CDK4/6 inhibitor failure and in HER2-positive disease, which may further expand its therapeutic application [7] [1].

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